Trifenofos

Description

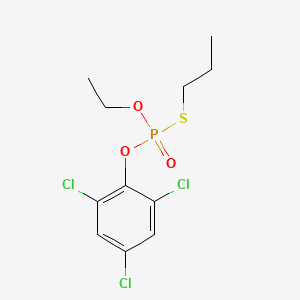

Structure

3D Structure

Properties

CAS No. |

38524-82-2 |

|---|---|

Molecular Formula |

C11H14Cl3O3PS |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

1,3,5-trichloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H14Cl3O3PS/c1-3-5-19-18(15,16-4-2)17-11-9(13)6-8(12)7-10(11)14/h6-7H,3-5H2,1-2H3 |

InChI Key |

JJSBMWMYKICVIZ-UHFFFAOYSA-N |

SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1Cl)Cl)Cl |

Other CAS No. |

38524-82-2 |

Synonyms |

RH 218 RH-218 |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Trifenofos Analogues

Methodological Approaches for Trifenofos Synthesis

The synthesis of this compound, chemically named O-propyl O-(2,4,6-trichlorophenyl) ethylphosphonothioate, can be approached through established methods in organophosphorus chemistry. A primary and logical synthetic route involves the sequential reaction of a key intermediate, ethylphosphonothioic dichloride (C₂H₅P(S)Cl₂), with the corresponding alcohol and phenol.

The synthesis commences with the preparation of ethylphosphonothioic dichloride. This can be achieved by reacting phosphorothioic trichloride (B1173362) (P(S)Cl₃) with an organometallic reagent such as ethylaluminum dichloride (C₂H₅AlCl₂) in an inert solvent like hexane. u-tokyo.ac.jp The reaction mixture is typically heated under reflux to drive the reaction to completion. u-tokyo.ac.jp Due to its thermal instability, the crude ethylphosphonothioic dichloride is often used in the subsequent steps without extensive purification. u-tokyo.ac.jp

The next step involves the controlled, stepwise reaction of ethylphosphonothioic dichloride with propanol (B110389) and 2,4,6-trichlorophenol (B30397). The order of addition is crucial to favor the formation of the desired unsymmetrical phosphonothioate. Typically, the more reactive nucleophile is added first. In this case, propanol would be reacted with ethylphosphonothioic dichloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form the intermediate O-propyl ethylphosphonothioic chloride. This reaction is generally carried out in an inert solvent like acetonitrile. prepchem.com

Following the formation of the O-propyl ethylphosphonothioic chloride intermediate, 2,4,6-trichlorophenol is introduced, again in the presence of a base, to displace the remaining chlorine atom and form the final product, this compound. The reaction of phenols with phosphonothioic chlorides is a well-established method for creating the P-O-Aryl linkage. chemguide.co.uk

Novel Synthetic Routes to this compound and Related Compounds

Beyond the traditional step-wise approach, novel synthetic strategies offer alternative pathways to this compound and its analogues. One notable method is the Atherton-Todd reaction . This reaction facilitates the formation of phosphonothioates from H-phosphonothioates. beilstein-journals.org In the context of this compound synthesis, this would involve the preparation of O-(2,4,6-trichlorophenyl) ethylphosphonothioate H-phosphonate as a key intermediate. This intermediate could then be reacted with propanol in the presence of a base and a halogenating agent like carbon tetrachloride to yield this compound. beilstein-journals.orgwikipedia.org The Atherton-Todd reaction is known for its mild conditions and the ability to generate a diverse range of organophosphorus compounds. beilstein-journals.org

Another innovative approach involves the direct aryloxylation and alkyloxylation of dialkyl phosphonates. osti.gov While not directly demonstrated for phosphonothioates, this methodology, if adapted, could provide a more streamlined synthesis of this compound by avoiding the use of the highly reactive and moisture-sensitive ethylphosphonothioic dichloride.

Furthermore, metal- and solvent-free synthesis protocols for phosphonothioates have been developed, reacting diarylphosphine oxides with disulfides. mdpi.com Adapting such green chemistry principles to the synthesis of this compound could involve the development of a one-pot reaction from simpler precursors, minimizing waste and hazardous reagent use.

Derivatization Strategies and Synthetic Exploration of this compound Analogues

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide array of analogues. These modifications can be targeted at the ethyl group, the propyl group, or the trichlorophenyl ring.

Modification of the Alkyl and Aryl Groups:

Varying the O-Alkyl Group: The propyl group can be readily substituted with other alkyl chains (e.g., methyl, ethyl, butyl) by using the corresponding alcohol in the synthesis instead of propanol. This allows for the exploration of structure-activity relationships related to the size and branching of this alkyl substituent.

Modification of the P-Ethyl Group: The ethyl group attached directly to the phosphorus atom can be altered by starting with a different alkylphosphonothioic dichloride (e.g., methylphosphonothioic dichloride).

Substitution on the Phenyl Ring: The 2,4,6-trichlorophenyl moiety can be replaced with other substituted phenols. This allows for the introduction of a wide range of functional groups, such as different halogens, alkyl, alkoxy, or nitro groups, onto the aromatic ring. For example, using 2,4-dichlorophenol (B122985) or 4-nitrophenol (B140041) would yield the corresponding this compound analogues. chemguide.co.uk

Post-Synthethic Derivatization:

While less common for creating diversity, post-synthetic modifications are also possible. For instance, if the phenyl ring contained a functional group amenable to further reaction, such as a nitro group, it could be reduced to an amino group, which could then be further derivatized.

The exploration of these derivatization strategies is crucial for understanding how structural changes impact the chemical properties of the molecule.

Catalysis in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient synthesis of this compound and its analogues. The most common form of catalysis employed is base catalysis . In the reaction of ethylphosphonothioic dichloride with alcohols and phenols, a tertiary amine base like pyridine or triethylamine is essential. prepchem.comcdnsciencepub.com The base serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product side. chemguide.co.uk The choice of base and its stoichiometry can influence the reaction rate and the formation of by-products.

In more contemporary synthetic methods, transition metal catalysis has emerged as a powerful tool for the formation of P-S and P-O bonds. While not explicitly documented for this compound itself, copper-catalyzed coupling reactions are used for the synthesis of S-aryl phosphorothioates. Such catalytic systems could potentially be adapted for the synthesis of phosphonothioates, offering milder reaction conditions and improved efficiency.

The use of phase-transfer catalysts could also be explored to facilitate the reaction between the aqueous and organic phases if a two-phase reaction system is employed, for instance, in the Schotten-Baumann reaction conditions where aqueous NaOH is used. organicmystery.com

Intermediate Compound Analysis in this compound Synthesis Research

Analytical Techniques for Intermediate Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for monitoring the progress of the synthesis and characterizing phosphorus-containing intermediates and the final product. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, allowing for the clear distinction between the starting materials, intermediates (e.g., O-propyl ethylphosphonothioic chloride), and the final this compound molecule. ¹H and ¹³C NMR are also used to confirm the structure of the organic moieties.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the P=S and P-O-C bonds, in the intermediates and the final product.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.

Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame photometric detector (FPD) which is specific for phosphorus and sulfur, is a powerful technique for assessing the purity of the intermediates and the final product. nih.govdrawellanalytical.com

The careful analysis of these intermediates ensures the desired reaction pathway is being followed and allows for the optimization of reaction conditions to maximize the yield and purity of this compound and its analogues.

Mechanisms of Action in Target Organisms Non Human Focus

Molecular and Biochemical Interactions of Trifenofos in Arthropods

This compound, like other organophosphate pesticides, exerts its primary toxic effect in arthropods through the inhibition of the enzyme acetylcholinesterase (AChE). acs.org The molecular interaction involves the phosphorylation of a serine hydroxyl group located at the active site of the AChE enzyme. wikipedia.orgmedscape.com This chemical reaction forms a stable, phosphorylated enzyme that is slow to reactivate, effectively rendering the enzyme non-functional. wikipedia.org

The inactivation of AChE disrupts the normal hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. medscape.com Acetylcholine is a crucial neurotransmitter in the central nervous system of insects. acs.org The consequence of AChE inhibition is the accumulation of ACh in the synaptic cleft, the space between neurons. greymattersjournal.org This buildup leads to the continuous stimulation of cholinergic receptors on the postsynaptic membrane, resulting in uncontrolled nerve firing. researchgate.net This hyperexcitation of the nervous system is the fundamental biochemical lesion that leads to the eventual death of the arthropod. greymattersjournal.org

Enzymatic Inhibition Pathways by this compound in Pest Species

The principal enzymatic pathway disrupted by this compound in pest species is the inhibition of acetylcholinesterase (AChE). greymattersjournal.orgresearchgate.netmdpi.com This inhibition is the primary mechanism of toxicity for organophosphate insecticides. mdpi.com The interaction between the organophosphate and the enzyme can be characterized by kinetic parameters that describe the affinity of the inhibitor for the enzyme and the rate of phosphorylation.

While AChE is the primary target, some studies on organophosphates have indicated potential interactions with other enzyme systems at higher concentrations. For instance, compounds in this class have been observed to inhibit enzymes such as cytochrome oxidase and dehydrogenases, though these effects are generally considered secondary to the potent anticholinesterase activity. who.int The inhibition of AChE is a competitive process, where the pesticide competes with the natural substrate, acetylcholine, for the active site of the enzyme. ugm.ac.id

Table 1: Illustrative Kinetic Parameters of Acetylcholinesterase Inhibition by Organophosphates This table presents representative data for organophosphate compounds to illustrate the kinetics of AChE inhibition. Specific values for this compound were not available in the searched literature.

| Inhibitor (Organophosphate) | Enzyme Source | Inhibition Type | Kinetic Parameter (Km) | Maximum Rate (Vmax) | Inhibition Constant (Ki) |

|---|---|---|---|---|---|

| Carbofuran | Generic Acetylcholinesterase | Mixed | 3.8 mM | 1.3 µM/min | 1.9 ppm |

| Monocrotophos | Honeybee Head Extract | Competitive | 3.49 | 5.16 mL/s | Not Specified |

| Carbophenothion | Honeybee Head Extract | Competitive | 3.49 | 5.16 mL/s | Not Specified |

Data sourced from multiple studies on organophosphate and carbamate (B1207046) inhibitors. ugm.ac.idugm.ac.id

Neurobiological Mechanisms of this compound Action in Invertebrate Systems

The neurobiological mechanism of this compound in invertebrates is a direct consequence of its biochemical interaction with acetylcholinesterase (AChE). The nervous systems of many invertebrates, particularly insects, are rich in cholinergic pathways, making them highly susceptible to AChE inhibitors. who.int The accumulation of acetylcholine at the neuromuscular junction and in central synapses leads to a state of constant stimulation. greymattersjournal.org

This overstimulation manifests as a sequence of toxic effects. Initially, the invertebrate may exhibit hyperactivity, tremors, and convulsions due to the uncontrolled firing of nerve impulses. greymattersjournal.orgcornell.edu As the poisoning progresses, the persistent depolarization of postsynaptic membranes can lead to a blocking of nerve transmission, resulting in paralysis. greymattersjournal.org Ultimately, death occurs due to respiratory failure as the muscles controlling respiration become paralyzed. cornell.edu The entire process is a cascade initiated by the inhibition of a single, vital enzyme in the nervous system. mdpi.com

Cellular and Subcellular Effects of this compound in Target Pests

Beyond the immediate neurotoxic effects at the synapse, exposure to organophosphates like this compound can induce a range of cellular and subcellular damage in target pests. Studies have shown that organophosphates can lead to cytotoxicity and apoptosis (programmed cell death). nih.gov This can be a result of the intense physiological stress caused by the cholinergic crisis.

Furthermore, there is evidence that organophosphate poisoning is associated with mitochondrial dysfunction. nih.gov Mitochondria are the primary sites of energy production within the cell, and their impairment can have widespread consequences for cellular function and viability. Organophosphates have also been shown to induce oxidative stress, leading to the production of reactive oxygen species that can damage cellular components, including DNA. nih.gov This can result in genotoxicity, causing mutations and inhibiting cellular replication and transcription. nih.gov

Comparative Analysis of this compound Mechanisms Across Diverse Pest Phyla (e.g., Mollusca, Nematoda)

The primary mechanism of action for organophosphates, including this compound, is conserved across a range of invertebrate phyla, though sensitivities may vary.

Mollusca: In marine molluscs such as the blue mussel (Mytilus edulis), organophosphates have been shown to inhibit acetylcholinesterase activity in tissues like the gills and haemolymph. nih.gov This indicates that the cholinergic system is a target in this phylum as well. The inhibition of AChE can lead to neurotoxic effects and may also impact immune functions within these organisms. nih.gov

Nematoda: Plant-parasitic nematodes are significant agricultural pests, and some organophosphates are used for their control. longdom.org The mode of action in nematodes is also the inhibition of acetylcholinesterase. acs.orglongdom.org This disrupts their neuromuscular coordination, leading to paralysis and death. Studies on various nematode species have confirmed that their nervous systems contain AChE, which is susceptible to inhibition by organophosphate compounds. longdom.org Some research has also investigated the impact of these compounds on other enzymes in nematodes, such as adenosine (B11128) triphosphatase (ATPase), though AChE inhibition remains the primary toxic mechanism. longdom.org

Table 2: Comparative Effects of Organophosphates on Different Pest Phyla

| Phylum | Target Organism Example | Primary Target Enzyme | Observed Effects |

|---|---|---|---|

| Arthropoda | Insects | Acetylcholinesterase (AChE) | Hyper-excitation, paralysis, respiratory failure |

| Mollusca | Mytilus edulis (Blue Mussel) | Acetylcholinesterase (AChE) | AChE inhibition in gills and haemolymph, immunomodulation |

| Nematoda | Meloidogyne incognita (Root-knot nematode) | Acetylcholinesterase (AChE) | AChE and ATPase inhibition, paralysis |

Information compiled from studies on the effects of organophosphates on various invertebrate species. greymattersjournal.orgnih.govlongdom.org

Environmental Fate and Transformation Research of Trifenofos

Photodegradation Pathways of Trifenofos in Environmental Matrices

Photodegradation, the breakdown of a compound by light, is one factor that can influence the persistence of pesticides in the environment. The activity of conventional herbicides can decrease due to factors such as photodecomposition. google.comgoogleapis.com While the provided search results mention photodecomposition as a general factor affecting agrochemicals, specific detailed research findings on the photodegradation pathways of this compound in various environmental matrices were not found in the immediate results. However, the general concept that sunlight can break down chemicals is noted. googleapis.com

Hydrolytic Degradation of this compound in Aquatic Systems

Hydrolytic degradation, the breakdown of a compound by reaction with water, is a significant transformation process for many organophosphorus pesticides in aquatic systems. Organophosphorus pesticides are generally subject to degradation by hydrolysis, yielding water-soluble products. who.int The rate of hydrolysis can vary depending on factors such as pH. For organophosphorus pesticides in general, the half-life at neutral pH may range from a few hours to weeks. who.int Constituents of river water can also catalyze degradation. who.int The search results indicate that nucleophilic hydrolysis can deactivate toxic agents, including organophosphate-based compounds. google.com While specific data on this compound hydrolysis rates in aquatic systems is not explicitly detailed in the provided snippets, the general principle of organophosphorus pesticide hydrolysis in water is established.

Biodegradation of this compound in Soil and Sediment Environments

Biodegradation, the breakdown of a compound by microorganisms, plays a crucial role in the dissipation of pesticides in soil and sediment environments. Microbial degradation contributes to the rapid disappearance of organophosphorus pesticides from treated fields. dokumen.pub The soil microbiome can degrade applied chemical fertilizers and potentially pesticides. google.com The search results generally mention biodegradation by microorganisms as a factor affecting the activity and persistence of agrochemicals in soil. google.comgoogleapis.com While specific studies on the biodegradation of this compound in soil and sediment were not extensively detailed, the importance of microbial activity in the degradation of organophosphorus compounds in these matrices is recognized. dokumen.pub

Metabolite Identification and Characterization in this compound Environmental Transformation

The transformation of this compound in the environment results in the formation of metabolites. Identifying and characterizing these metabolites is essential for understanding the degradation pathways and assessing the potential environmental impact of the breakdown products. The search results mention analytical methods for pesticide degradation product analyses, including techniques like HPLC and GC, which are commonly used for identifying and quantifying metabolites. epa.gov While specific metabolites of this compound are not listed in the provided snippets, the general process of metabolite formation from organophosphorus pesticides is acknowledged. who.int

Sorption and Mobility Studies of this compound in Soil-Water Systems

Sorption, the process by which a chemical binds to soil or sediment particles, and mobility, the ability of a chemical to move through soil or water, are key factors influencing the environmental fate of pesticides. Chemicals can chemically attach to soil and organic particles, and they can also remain in a dissolved form and leach with water through the soil, potentially reaching groundwater. googleapis.com Downward migration is the movement of contaminants carried by water downward through permeable soil. googleapis.com The fate of mobile chemicals can be viewed as a race between degradation processes and downward migration to groundwater. googleapis.com While specific sorption and mobility data for this compound are not provided, the general principles of how chemicals sorb to soil and move through soil-water systems are relevant to its environmental behavior. googleapis.com

Volatilization Research of this compound from Environmental Surfaces

Volatilization is the process by which a chemical changes into a gas and evaporates from a surface. Chemicals can volatilize from where they are applied. googleapis.com Reducing or eliminating vapor transfer of active substances from target surfaces to non-target surfaces is a consideration in the development of some agricultural formulations. google.comgoogleapis.com While this compound is mentioned in lists of various pesticides in the search results, specific research focused solely on the volatilization of this compound from environmental surfaces was not found. However, the general phenomenon of pesticide volatilization from soil and surfaces is a recognized environmental process. googleapis.comgoogle.com

Ecotoxicological Impact Research of Trifenofos on Non Target Organisms and Ecosystems

Ecological Risk Assessment Methodologies for Trifenofos

Ecological risk assessment (ERA) is a process used by regulatory authorities to evaluate the likelihood of adverse impacts on populations and communities of organisms in the environment due to exposure to stressors like chemicals. epa.govepa.gov ERA involves identifying hazards based on physicochemical properties, ecotoxicity, and intended use, and estimating a Predicted No Effect Concentration (PNEC). europa.eu It also includes an exposure assessment to calculate a Predicted Environmental Concentration (PEC), considering release, degradation, transport, and fate. europa.eu The ecological risk is determined by the interaction between toxicity and exposure. epa.gov

ERA methodologies for pesticides often involve a tiered approach, starting with qualitative screening and progressing to more quantitative assessments if potential hazards are identified. landcareresearch.co.nz Tier I assessments may use a hazard quotient (HQ) approach, comparing application rates or drift rates with toxicity values (e.g., LR50) from laboratory tests with indicator species. epa.govpan-europe.info If the HQ exceeds a certain threshold, further testing or risk mitigation measures may be required. pan-europe.info

Challenges in ERA include determining effects at the population and community level, selecting appropriate endpoints and indicative species, and incorporating ecosystem resilience and recovery factors. europa.eu While toxicity data from aquatic organisms may be used for initial screening of terrestrial effects, this approach has limitations. wur.nl

Impact of this compound on Terrestrial Non-Target Invertebrate Communities

Pesticides can cause a number of environmental risks, including the destruction of non-target organisms. jeeng.net Terrestrial invertebrates are a diverse group essential for various ecosystem functions, such as soil health, pollination, and pest control. researchgate.netmdpi.com Studies have shown that pesticides can negatively affect non-target invertebrates, including earthworms, honeybees, predators, and parasitoids. researchgate.net

While specific research on this compound' impact solely on terrestrial non-target invertebrate communities was not extensively detailed in the search results, general principles regarding organophosphate insecticides and their effects on terrestrial invertebrates can be considered. Organophosphate insecticides, as acetylcholinesterase inhibitors, can disrupt the nervous system of insects and other organisms. herts.ac.uknih.gov Neuwirthová et al. (2019) found that pesticide residues in soil could accumulate in non-target organisms like earthworms and lettuce plants, although the bioaccumulation potential in that specific study was negligible. jeeng.net

Research on other pesticides has shown that they can cause both lethal and sub-lethal effects on terrestrial invertebrates, impacting DNA integrity, enzyme activity, growth, behavior, and reproduction even at low concentrations. researchgate.net For instance, studies on diamide (B1670390) insecticides, another class of insecticide, have shown toxicity and sublethal effects on beneficial predators like ladybird beetles (Coccinella septempunctata). mdpi.com

Effects of this compound on Aquatic Biota and Ecosystem Function

Pesticides entering aquatic environments from various sources pose a potential threat to aquatic organisms. researchgate.netjuniperpublishers.com Aquatic toxicity assessments typically involve testing with representative species covering different trophic levels, such as fish, crustaceans (like Daphnia), and algae. nih.govilo.org Acute aquatic toxicity is often determined using LC50 or EC50 values over short exposure periods, while chronic toxicity considers effects over longer durations, including impacts on reproduction and development. ilo.org

While direct research specifically on this compound' effects on aquatic biota and ecosystem function was not prominently found, organophosphate pesticides, in general, are known to be toxic to aquatic life due to their mode of action as acetylcholinesterase inhibitors. The potential for bioaccumulation and the persistence of the substance in the aquatic environment are also considered in assessing chronic toxicity. ilo.org Excessive inflow of nutrients like phosphate (B84403) into aquatic ecosystems can cause eutrophication by promoting algal growth, although this is related to nutrient enrichment rather than the direct toxicity of a compound like this compound itself. nih.gov

Research on this compound Effects on Soil Microbial Ecology

Soil microbial communities, including bacteria, fungi, archaea, protozoa, and viruses, are crucial for driving biogeochemical cycles and linking above- and below-ground ecosystem interactions. holisoils.euunl.eduyoutube.com They play vital roles in organic matter decomposition, nutrient cycling (such as carbon, nitrogen, sulfur, and phosphorus), and supporting plant growth. unl.eduyoutube.com

Pesticides can exert chemical pressure on both pathogenic and beneficial biota in the soil, potentially affecting biotic diversity and unbalancing microbial communities. jeeng.net While specific studies on this compound' impact on soil microbial ecology were not detailed in the search results, research on the ecotoxicological hazard of pesticide use in agricultural technologies highlights the potential for even small amounts of toxic chemicals to disrupt ecological connections in agroecosystems through the destruction of bacteria, fungi, and other microorganisms. jeeng.net Understanding the effects of pesticides on soil microbes is important for assessing their impact on soil health and ecosystem function. researchgate.netunl.edu

Interactions of this compound with Ecosystem Services and Biodiversity

Ecosystem services are the benefits that people obtain from ecosystems, including provisioning services (e.g., food), regulating services (e.g., water purification), cultural services, and supporting services (e.g., nutrient cycling). foresteurope.orgwinrock.org Biodiversity, the variety of life on Earth, plays a key role in maintaining ecosystem processes and supporting the provision of these services. foresteurope.org

Pesticide use can negatively impact ecosystem services by affecting non-target organisms that are essential for these services. researchgate.net For example, pesticides can harm pollinators like honeybees, which are vital for crop production, and natural enemies of pests (predators and parasitoids), which provide biological pest control services. researchgate.netbuglife.org.uk The destruction of non-target organisms and the unbalancing of plant and microbial species in agricultural ecosystems due to chemical pressure can significantly affect biotic diversity. jeeng.net

While direct studies linking this compound specifically to impacts on ecosystem services and biodiversity were not found, its classification as an insecticide, acaricide, and miticide, and its mode of action as an acetylcholinesterase inhibitor, suggest a potential risk to non-target arthropods and other organisms that contribute to ecosystem services like pollination and natural pest control. herts.ac.ukresearchgate.netbuglife.org.uk The broader impact of pesticides on reducing animal diversity and abundance has been documented. researchgate.net

Cumulative and Synergistic Ecotoxicological Impacts of this compound Mixtures

Organisms in the environment are often exposed to multiple stressors simultaneously, including mixtures of different pesticides and other chemicals. slu.seisa.org.jm Cumulative effects refer to the total impact of multiple exposures, which can be additive (the sum of individual effects) or interactive. isa.org.jmdfo-mpo.gc.ca Synergistic effects are a type of interactive effect where the combined impact of substances is greater than the sum of their individual effects. isa.org.jmdfo-mpo.gc.cabiofund.org.mz

Assessing the cumulative and synergistic effects of pesticide mixtures is a complex but important aspect of ecological risk assessment. slu.seisa.org.jmbiofund.org.mz The toxicity of pesticide end-use products, which contain not only the active ingredient but also other "inert" ingredients, may differ from the toxicity of the active ingredient alone. slu.se These other ingredients, even if considered inert, can have their own toxicities and interact with the active ingredient, potentially leading to additive, synergistic, or antagonistic effects. slu.se

While no specific research on the cumulative or synergistic effects of this compound in mixtures was found, the principle that pesticide formulations can have different toxicities than their active ingredients alone highlights the need to consider the potential for enhanced or altered ecotoxicological impacts when this compound is present in mixtures with other substances. slu.se Cumulative impacts are recognized as important elements to include in environmental impact assessments. isa.org.jmats.aq

Pest Resistance Development and Management Strategies for Trifenofos

Mechanisms of Resistance to Trifenofos in Pest Populations

Pest populations can evolve resistance to this compound, an organophosphate insecticide, through several physiological and behavioral adaptations. These mechanisms, which are not mutually exclusive and can occur simultaneously, fundamentally reduce the insecticide's effectiveness. pesticidestewardship.orgusda.gov The primary mechanisms include metabolic resistance, target-site resistance, penetration resistance, and behavioral resistance. pesticidestewardship.orgirac-online.org

Metabolic Resistance: This is the most common and often most challenging mechanism of resistance. pesticidestewardship.orgirac-online.org Resistant insects may possess enhanced abilities to detoxify or break down this compound into non-toxic substances before it can reach its target site. irac-online.org This is typically achieved through the increased activity or efficiency of detoxification enzymes such as esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases. wikipedia.orgnih.gov These enzymes can metabolize the insecticide at a faster rate than in susceptible populations, effectively neutralizing its toxic effects. irac-online.org

Target-Site Resistance: This mechanism involves genetic modifications at the point where the insecticide acts within the pest. irac-online.org For organophosphates like this compound, the primary target is the enzyme acetylcholinesterase (AChE) in the nervous system. plos.org Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to inhibition by this compound. plos.orgpjoes.com This allows the nervous system to function relatively normally despite the presence of the insecticide. researchgate.net

Behavioral Resistance: Pests may also develop behaviors that help them avoid contact with this compound. usda.govirac-online.org This can include avoiding treated surfaces, ceasing to feed when the insecticide is detected, or moving to untreated areas of a plant or field. irac-online.org

These resistance mechanisms are heritable traits that are selected for in a population through the repeated application of the insecticide. wikipedia.org

Genetic and Molecular Basis of this compound Resistance

The development of resistance to this compound is rooted in genetic changes within pest populations. These changes can range from single gene mutations to more complex polygenic traits. slideshare.net

The molecular underpinnings of target-site resistance often involve specific point mutations in the gene encoding acetylcholinesterase (AChE). plos.org For instance, studies on various insect species have identified specific amino acid substitutions in AChE that confer resistance to organophosphates. plos.org Research on the fall armyworm, Spodoptera frugiperda, revealed that substitutions such as A201S, G227A, and F290V in the ace-1 gene are associated with organophosphate resistance. plos.org

Metabolic resistance is frequently linked to the overexpression of genes encoding detoxification enzymes. rutgers.edu This can be due to gene amplification, where the number of copies of a particular gene increases, or changes in gene regulation that lead to higher transcription rates. rutgers.edu For example, increased expression of cytochrome P450s, GSTs, and carboxylesterases has been observed in organophosphate-resistant strains of Spodoptera frugiperda. plos.org The genetic basis for this can be complex, sometimes involving multiple genes and regulatory elements. nih.gov

The evolution of resistance can occur through the selection of pre-existing genetic variations within a population (standing genetic variation) or through new mutations that arise. nih.gov The rapid emergence of resistance in some populations suggests that standing genetic variation often plays a crucial role. nih.gov

Cross-Resistance and Multiple Resistance Patterns Involving this compound

The development of resistance to this compound can have broader implications, often leading to resistance to other insecticides as well. This can manifest as cross-resistance or multiple resistance.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple insecticides, typically those with the same or similar modes of action. wikipedia.orgpesticidestewardship.orgwikipedia.org For example, a pest population with target-site resistance to this compound due to a modified AChE enzyme may also be resistant to other organophosphates and carbamates, as these insecticide classes also target AChE. pesticidestewardship.org Similarly, enhanced metabolic detoxification by a specific enzyme, like a cytochrome P450, can sometimes break down a range of different insecticides. nih.gov

Multiple resistance is a more challenging phenomenon where a pest population possesses two or more distinct resistance mechanisms, allowing it to withstand insecticides from different chemical classes with different modes of action. wikipedia.orgpesticidestewardship.orgwsu.edu For instance, a pest could have both modified AChE (conferring resistance to organophosphates) and enhanced P450 activity (providing resistance to pyrethroids). This can happen when different insecticides are used in sequence, selecting for different resistance mechanisms over time. wikipedia.org Localized populations of the Colorado potato beetle, for example, have demonstrated multiple resistance to over 50 different insecticides. pesticidestewardship.org

Understanding these patterns is critical for designing effective resistance management strategies, as the use of one insecticide can inadvertently select for resistance to another. wsu.edu

Population Dynamics of this compound Resistance Evolution

The evolution of resistance to this compound within a pest population is a dynamic process influenced by several factors, including genetics, population biology, and the intensity of insecticide use. wikipedia.orgnih.gov The rate at which resistance develops depends on the initial frequency of resistance genes, the selection pressure exerted by the insecticide, and the fitness of resistant individuals. slideshare.net

The repeated application of this compound creates strong selection pressure, favoring the survival and reproduction of resistant individuals. wikipedia.org Over generations, the frequency of resistance alleles in the population increases, while susceptible individuals are eliminated. usda.gov The rate of this increase is influenced by factors such as the insect's reproductive rate; species that produce many offspring have a higher probability of mutations and a faster expansion of resistant populations. wikipedia.org

The fitness of resistant individuals in the absence of the insecticide is another important factor. If the resistance mechanism carries a fitness cost (e.g., reduced reproductive rate or increased susceptibility to predators), the frequency of resistance may decline if the insecticide is not used for a period. google.com

Research on Resistance Management Strategies for this compound

To combat the development of resistance to this compound and other insecticides, various management strategies have been researched and developed. The primary goal of these strategies is to reduce the selection pressure for resistance and preserve the efficacy of available insecticides. irac-online.orgepa.gov Key strategies include:

Rotation of Insecticides: This involves alternating the use of insecticides with different modes of action. usda.govnih.gov By switching between different chemical classes, the selection pressure on any single resistance mechanism is reduced. slideshare.net

Use of Mixtures: Applying a mixture of two or more insecticides with different modes of action can be an effective tactic. nih.gov This makes it more difficult for a pest to survive, as it would need to have resistance mechanisms for both active ingredients. nih.gov

High-Dose/Refuge Strategy: This strategy involves using a high dose of the insecticide to kill as many pests as possible, including those that are heterozygous for resistance, while maintaining a nearby refuge of untreated host plants. nih.gov The refuge allows susceptible individuals to survive and mate with any resistant survivors from the treated area, thus diluting resistance genes in the population. nih.gov

Monitoring Resistance Levels: Regularly monitoring pest populations for signs of resistance is crucial for early detection and timely implementation of management strategies. cmmcp.orgresearchgate.net

Research continues to explore the optimal implementation of these strategies, often using modeling and field trials to evaluate their effectiveness under different conditions. nih.govresearchgate.net

Integrated Pest Management Approaches Incorporating this compound Research

Integrated Pest Management (IPM) is a comprehensive and environmentally sensitive approach to pest control that combines multiple strategies to manage pest populations effectively while minimizing risks to human health and the environment. fao.orgepa.govkoppert.com Research on this compound resistance is a critical component of developing and refining IPM programs.

IPM programs emphasize a multi-pronged approach that includes:

Cultural Controls: Practices such as crop rotation, selecting pest-resistant plant varieties, and managing planting and harvest times can disrupt pest life cycles and reduce the need for chemical interventions. epa.govkoppert.com

Biological Control: Utilizing natural enemies of pests, such as predators, parasitoids, and pathogens, can help to keep pest populations in check. koppert.comucanr.edu

Mechanical and Physical Controls: These can include traps, barriers, or manual removal of pests.

Chemical Control: When necessary, insecticides like this compound are used judiciously as part of an IPM strategy. ucanr.edu This includes following resistance management guidelines, such as rotating modes of action and applying chemicals only when monitoring indicates they are needed. usda.govirac-online.org

By incorporating knowledge of this compound resistance mechanisms and population dynamics, IPM programs can be designed to use this insecticide more sustainably. nih.gov For example, understanding the risk of cross-resistance helps in selecting appropriate rotation partners for this compound. An IPM approach seeks to reduce the reliance on any single control method, thereby slowing the evolution of resistance and extending the useful lifespan of valuable tools like this compound. fao.org

Analytical Methodologies for Trifenofos Detection and Quantification

Chromatographic Techniques for Trifenofos Analysis (e.g., GC-MS, HPLC-MS/MS)

Chromatographic techniques are the cornerstone of this compound analysis, providing robust separation and sensitive detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal separation methods employed. news-medical.nethplcvials.comdrawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net In this method, a sample is vaporized and injected into the GC, where it is separated into its individual components based on their volatility and interaction with the stationary phase of the column. labmanager.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. news-medical.net GC is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. hplcvials.com The use of selective detectors such as the nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode can enhance the selectivity for organophosphorus compounds, with mass spectrometry often used for confirmation. cdc.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC is a versatile technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. drawellanalytical.comlabmanager.com It is particularly useful for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. hplcvials.com When coupled with tandem mass spectrometry (MS/MS), HPLC becomes a highly sensitive and selective analytical tool. chemyx.com In an LC-MS/MS system, the compounds eluting from the HPLC column are ionized and then subjected to two stages of mass analysis. This allows for the precise identification and quantification of target analytes, even in complex matrices, by monitoring specific precursor-to-product ion transitions. chemyx.commst.dk This high degree of selectivity minimizes matrix interference, which is often a challenge in environmental analysis. mst.dk

Interactive Data Table: Comparison of Chromatographic Techniques

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) hplcvials.comlabmanager.com | Liquid Solvent Mixture hplcvials.com |

| Analytes | Volatile and Thermally Stable Compounds labmanager.com | Non-volatile, Polar, High-Molecular-Weight Compounds labmanager.com |

| Temperature | High (for vaporization) hplcvials.com | Ambient to Moderately Elevated hplcvials.com |

| Typical Detectors | FID, ECD, NPD, FPD, MS labmanager.comcdc.gov | UV, DAD, Fluorescence, MS labmanager.com |

| Derivatization | May be required for polar compounds labmanager.com | Generally not required |

Spectroscopic Methods in this compound Detection Research

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter to provide information about the structure and concentration of a substance. conservation-wiki.com While often used in conjunction with chromatographic techniques for detection, standalone spectroscopic methods are also explored for this compound analysis.

Research into spectroscopic detection of pesticides like this compound often involves techniques such as:

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. While less specific than mass spectrometry, it can be used for quantitative analysis, particularly after chromatographic separation. pageplace.de

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule's chemical bonds. mdpi.com This provides a "fingerprint" of the molecule, aiding in its identification. pageplace.demdpi.com

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, providing information about vibrational modes in a molecule. mdpi.com It can be a powerful tool for identifying specific compounds. mdpi.com

Atomic Fluorescence Spectroscopy (AFS): AFS is a highly sensitive technique for determining the concentration of elements. numberanalytics.com While it detects elements rather than the whole molecule, it could theoretically be applied to detect the phosphorus atom in this compound after appropriate sample treatment. numberanalytics.com

Challenges in spectroscopic methods include potential interference from other compounds in the sample matrix and, in some cases, lower sensitivity compared to mass spectrometric detection. mdpi.com

Electrochemical Detection Strategies for this compound

Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of this compound. nih.gov These devices measure changes in electrical properties (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. nih.gov

The development of electrochemical sensors for organophosphates like this compound often relies on the inhibition of the enzyme acetylcholinesterase (AChE). This compound, like other organophosphates, inhibits the activity of AChE. An electrochemical biosensor can be constructed by immobilizing AChE on an electrode surface. In the presence of the enzyme's substrate (e.g., acetylthiocholine), a detectable electrochemical signal is produced. When this compound is present, it inhibits the enzyme, leading to a decrease in the signal that is proportional to the concentration of the pesticide.

Recent advancements in this field focus on the use of nanomaterials, such as gold nanoparticles and graphene, to modify the electrode surface. mdpi.com These materials can enhance the conductivity, stability, and sensitivity of the sensor. mdpi.com The development of these sensors aims to provide portable and easy-to-use devices for on-site environmental monitoring. nih.gov

Sample Preparation and Extraction Techniques for this compound Environmental Matrices

Effective sample preparation is a critical step in the analysis of this compound from environmental matrices such as soil, water, and food. chromatographyonline.com The goal is to isolate and concentrate the analyte from the complex sample matrix and remove interfering substances before instrumental analysis. researchgate.net

Commonly used extraction and clean-up techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing a liquid sample through a solid adsorbent material (sorbent) packed in a cartridge or disk. cdc.govchromatographyonline.comresearchgate.net The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent. researchgate.net SPE offers advantages such as lower solvent consumption and the ability to handle a variety of sample types. chromatographyonline.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. mdpi.comnih.gov The fiber is then directly desorbed into the analytical instrument, typically a gas chromatograph. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples. It involves blending the sample with a solid support material, which simultaneously disrupts the sample matrix and disperses the analyte onto the support. The analytes can then be eluted with an appropriate solvent. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in food and environmental samples. chromatographyonline.commdpi.com It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) clean-up step. mdpi.com

Interactive Data Table: Overview of Sample Preparation Techniques

| Technique | Principle | Common Applications | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. chromatographyonline.com | Liquid samples. chromatographyonline.com | Established method. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by elution. researchgate.net | Water, biological fluids. cdc.govchromatographyonline.com | Reduced solvent use, high recovery. researchgate.net |

| Solid-Phase Microextraction (SPME) | Extraction onto a coated fiber. mdpi.comnih.gov | Water, air. | Solvent-free, simple. researchgate.net |

| QuEChERS | Acetonitrile extraction followed by dSPE cleanup. mdpi.com | Fruits, vegetables, soil. mdpi.com | Fast, easy, low solvent use. mdpi.com |

Validation and Quality Assurance in this compound Analytical Research

Analytical method validation is an essential process to ensure that a specific method is suitable for its intended purpose and consistently produces reliable and accurate results. qbdgroup.comdemarcheiso17025.com In the context of this compound analysis, validation is crucial for regulatory compliance and for generating data of known quality. qbdgroup.comparticle.dk

The key performance characteristics that are evaluated during method validation include: qbdgroup.comparticle.dk

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, same equipment) and reproducibility (different labs).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality assurance (QA) involves the implementation of procedures to ensure that the analytical data generated meets predefined standards of quality. qbdgroup.com This includes the use of validated methods, regular calibration of instruments, analysis of quality control samples (e.g., blanks, spikes, and certified reference materials), and maintaining comprehensive documentation. americanpharmaceuticalreview.com

Development of High-Throughput Screening Methods for this compound

High-throughput screening (HTS) involves the use of automation, robotics, and miniaturization to rapidly test a large number of samples. bmglabtech.comwikipedia.org In the context of this compound analysis, HTS methods are being developed to accelerate the screening of environmental and food samples for pesticide residues. bmglabtech.com

The primary goal of HTS is to quickly identify samples that contain this compound above a certain threshold, so-called "hits." bmglabtech.com These positive samples can then be subjected to more rigorous, quantitative analysis using confirmatory techniques like GC-MS or LC-MS/MS.

Key aspects of developing HTS methods for this compound include:

Miniaturization: Using microplates (e.g., 96- or 384-well plates) to reduce sample and reagent volumes, thereby lowering costs and increasing throughput. wikipedia.org

Automation: Employing liquid handling robots for sample preparation, reagent addition, and plate handling to increase speed and reduce manual error. bmglabtech.comwikipedia.org

Rapid Detection: Utilizing fast and sensitive detection methods, such as fluorescence, luminescence, or colorimetric assays, often based on enzyme inhibition principles. nih.gov

Data Analysis: Implementing sophisticated software for instrument control, data acquisition, and analysis to quickly process the large amounts of data generated. bmglabtech.com

The development of quantitative HTS methods allows for the efficient screening of large numbers of samples, providing a measure of the inhibitory capacity of potential contaminants like this compound. nih.gov

Structure Activity Relationship Sar Studies of Trifenofos and Its Derivatives

Computational Chemistry Approaches in Trifenofos SAR Studies

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its insecticidal activity at an electronic and atomic level. Techniques such as Density Functional Theory (DFT) can be employed to explore the electronic properties and reactivity of organophosphate compounds. researchgate.net These methods allow for the calculation of various molecular descriptors that are crucial for understanding the compound's interaction with its biological target. researchgate.net

For organophosphates, a key aspect of their mechanism involves the phosphorylation of the serine hydroxyl group at the active site of the enzyme acetylcholinesterase (AChE). researchgate.net Computational chemistry can model this reaction, providing insights into the transition states and activation energies involved. researchgate.net By studying this compound and its derivatives, researchers can predict how structural modifications will influence the molecule's reactivity and, consequently, its inhibitory potency against AChE.

Key Computational Approaches in Organophosphate SAR:

| Computational Method | Application in this compound SAR | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., charge distribution, HOMO-LUMO gap). | Understanding of chemical reactivity and interaction potential with the target enzyme. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of this compound within the AChE active site. | Provides information on the stability of the compound-enzyme complex and key interactions over time. researchgate.netnih.gov |

| Quantum Chemical Cluster Models | Detailed analysis of the interaction between this compound and key amino acid residues in the AChE active site. | Elucidation of the reaction mechanism and binding energetics. mdpi.com |

Molecular Docking Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. mdpi.com In the case of this compound, molecular docking simulations are crucial for understanding its interaction with acetylcholinesterase (AChE), its primary biological target. nih.gov These simulations place the this compound molecule into the three-dimensional structure of the AChE active site to determine the most stable binding conformation and to estimate the binding affinity. researchgate.net

Studies on other organophosphates have shown that interactions with key amino acid residues, such as Tryptophan (Trp86) and Serine (Ser203) in the anionic and esteratic sites of AChE, are critical for inhibition. nih.gov Docking simulations for this compound would aim to identify similar interactions, including hydrogen bonds, hydrophobic interactions, and the crucial covalent bond formation with the catalytic serine residue. nih.govresearchgate.net The binding energy, or dock score, calculated from these simulations can be correlated with the compound's experimentally determined insecticidal activity. nih.gov

Key Residues in AChE Interacting with Organophosphates:

| AChE Active Site Residue | Type of Interaction with Organophosphates | Significance |

| Serine (e.g., Ser203) | Covalent phosphorylation | Primary mechanism of irreversible inhibition. nih.gov |

| Tryptophan (e.g., Trp86) | π-cation or π-π stacking interactions | Stabilizes the ligand in the active site. nih.govmdpi.com |

| Tyrosine (e.g., Tyr124, Tyr337) | Hydrogen bonding, π-alkyl interactions | Contributes to binding affinity and proper orientation. mdpi.comresearchgate.net |

| Histidine & Glutamate | Part of the catalytic triad | Mediate the hydrolysis of acetylcholine (B1216132) and are involved in the inhibition mechanism. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. springernature.combenthamdirect.com For this compound and its derivatives, QSAR models can predict insecticidal activity based on calculated molecular descriptors. daneshyari.comnih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). doaj.orgresearchgate.net

The development of a QSAR model typically involves:

Data Set Preparation : A series of this compound analogues with known insecticidal activities (e.g., LD50 values) is compiled. doaj.org

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound using computational chemistry software. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity. benthamdirect.comdoaj.org

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. daneshyari.comnih.gov

A successful QSAR model can be used to predict the activity of newly designed, unsynthesized this compound derivatives, thereby guiding the synthesis of more potent insecticides. doaj.org

Example of a Generic QSAR Equation for Organophosphates: Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n) researchgate.net

| Descriptor Type | Example | Relevance to this compound Activity |

| Electronic | Net atomic charge on the phosphorus atom (qP) | Influences the electrophilicity of the phosphorus, affecting the rate of phosphorylation of AChE. doaj.org |

| Hydrophobic | LogP (Partition coefficient) | Affects the compound's ability to penetrate biological membranes and reach the target site. |

| Steric | Molar refractivity (MR) | Relates to the size and polarizability of the molecule, influencing how it fits into the AChE active site. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

Identification of Pharmacophoric Features for this compound Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, identifying its pharmacophoric features helps in understanding the essential structural requirements for its inhibitory activity against acetylcholinesterase (AChE).

The key pharmacophoric features for organophosphate insecticides like this compound are dictated by their mechanism of action, which involves the phosphorylation of the serine residue in the AChE active site. researchgate.net The essential components generally include:

An electrophilic phosphorus center : This is the reactive core of the molecule, responsible for the covalent modification of the enzyme.

Two ester-linked leaving groups (alkoxy or aryloxy groups) : The nature of these groups influences the reactivity of the phosphorus atom and the stability of the phosphorylated enzyme.

A third, more stable group (the "R" group) : This group can significantly impact the binding affinity and selectivity of the compound through interactions with other parts of the AChE active site.

By analyzing the structures of various active organophosphates, a common pharmacophore model can be developed. This model typically includes features like hydrogen bond acceptors, hydrophobic regions, and the precise spatial arrangement of the phosphoryl group relative to other parts of the molecule that interact with the enzyme's active site gorge.

Influence of Substituent Modifications on this compound Efficacy

The efficacy of this compound as an insecticide can be significantly altered by modifying the substituents on its core structure. SAR studies focus on systematically changing these substituents and observing the resulting impact on biological activity. researchgate.net For organophosphates, modifications typically involve the two leaving groups and the third, non-leaving group attached to the phosphorus atom.

The electronic nature of substituents on the aromatic ring of the leaving group is particularly important. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, making it a better target for the nucleophilic attack by the serine residue in AChE. researchgate.net This generally leads to a higher rate of inhibition and increased potency. Conversely, electron-donating groups may decrease the reactivity and potency.

The size and shape (steric properties) of the substituents also play a crucial role. nih.gov Bulky groups may hinder the proper binding of the inhibitor within the narrow gorge of the AChE active site. However, in some cases, specific steric features can enhance binding by promoting favorable interactions with hydrophobic pockets within the enzyme. The reversibility of the inhibition can also be affected by the size of the substituents bound to the phosphorus atom. nih.gov

Current Research Challenges and Future Directions in Trifenofos Studies

Addressing Data Gaps in Trifenofos Environmental Fate and Ecotoxicology

A significant challenge in assessing the historical environmental impact of this compound is the lack of comprehensive data, particularly when measured against modern regulatory standards. Environmental fate studies, which determine how a chemical moves and breaks down in the environment, are crucial for a complete risk assessment. criver.comherts.ac.uktaylorfrancis.com For this compound, publicly available databases show considerable gaps for key environmental fate parameters, such as its rate of degradation in soil and its leaching potential. herts.ac.uk

Organophosphorus compounds as a class are known for their potential to persist in certain environments and negatively affect soil biomass. researchgate.net The absence of specific data for this compound makes it difficult to model its behavior and fully understand its potential for persistence, bioaccumulation, and long-term effects on various ecosystems. Future research efforts should aim to fill these voids, employing standardized testing protocols like those outlined by the Organisation for Economic Co-operation and Development (OECD) to investigate aerobic and anaerobic degradation in soil and water, mobility, and hydrolytic stability. criver.com

Table 1: Selected Environmental Fate Data Gaps for this compound This table highlights the absence of publicly available data for key soil degradation parameters for this compound, as noted in the Agriculture & Environment Research Unit (AERU) database.

| Parameter | Status | Description |

| Soil Degradation DT₅₀ (Aerobic) | Data Not Available | The time it takes for 50% of the substance to degrade in soil under laboratory conditions with oxygen. |

| Soil Degradation DT₅₀ (Field) | Data Not Available | The time it takes for 50% of the substance to degrade in a real-world field environment. |

| Groundwater Ubiquity Score (GUS) | Data Not Available | An indicator of a chemical's potential to leach into groundwater based on its persistence and soil sorption. herts.ac.uk |

Source: Based on data from AERU Pesticide Properties Database. herts.ac.uk

Advanced Methodologies for this compound Metabolite Profiling

Metabolite profiling, the identification and quantification of the breakdown products of a chemical in a biological system, is essential for a complete toxicological assessment. cdc.gov For older pesticides like this compound, initial metabolism studies may not have had the benefit of modern, highly sensitive analytical techniques. Future research can apply these advanced methodologies to create a comprehensive profile of this compound metabolites.

Modern analytical chemistry offers powerful tools for this purpose. nih.gov The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone of contemporary metabolite profiling. sysrevpharm.org

Key Methodologies for Future this compound Metabolite Studies:

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides rapid and high-resolution separation of metabolites from complex biological matrices (e.g., soil, water, tissue). The subsequent MS/MS analysis allows for the confident identification and quantification of these compounds, even at very low concentrations. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can determine the mass of a molecule with extremely high accuracy. nih.gov This allows for the determination of elemental formulas for unknown metabolites, which is a critical step in their structural elucidation.

Sample Preparation: Advanced extraction and clean-up procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can be optimized for this compound and its potential metabolites to ensure efficient extraction from various environmental and biological samples. mdpi.com

A potential workflow would involve exposing a relevant biological system (e.g., soil microorganisms, liver microsomes) to this compound, followed by sample extraction and analysis by LC-HRMS/MS to detect and identify the resulting degradation products. cdc.gov This would provide crucial information on the potential toxicity of its metabolites and their environmental persistence.

Emerging Research on this compound Alternatives and Synergists

Given that this compound is largely considered an obsolete pesticide, a primary focus of related research is on the development and implementation of safer, more sustainable alternatives. herts.ac.ukresearchgate.net

Alternatives: Research into alternatives to broad-spectrum chemical pesticides aligns with the principles of Integrated Pest Management (IPM). These strategies prioritize non-chemical control methods and include:

Biological Control: Utilizing natural predators, parasitoids, or pathogens to control pest populations. saanich.ca

Cultural Practices: Employing methods like crop rotation, intercropping, and companion planting to disrupt pest cycles and enhance crop resilience. saanich.catfsp.info

Bio-pesticides: Developing and using pesticides derived from natural materials like plants (e.g., neem-based products) or microorganisms. researchgate.net

Sustainable Development and Agroecological Implications of this compound Research

Sustainable agriculture aims to meet current food needs without compromising the ability of future generations to meet their own, by integrating environmental health, economic profitability, and social equity. criver.com Agroecology is a key approach within sustainable agriculture that applies ecological principles to the design and management of agricultural systems, emphasizing biodiversity, nutrient cycling, and the reduction of external inputs. herts.ac.ukfrontiersin.orgagroeco.org

Research into this compound and other legacy organophosphates has significant implications for this paradigm shift.

Informing the Need for Transition: The known characteristics of organophosphates—such as their potential for persistence and harm to non-target organisms—underscore the problems with reliance on broad-spectrum synthetic pesticides. researchgate.net The data gaps in the environmental profile of this compound highlight the risks of using chemicals without a full understanding of their long-term consequences, reinforcing the agroecological principle of caution.

Driving a Focus on Soil Health: Agroecology places immense importance on soil health as the foundation of a productive agricultural system. ird.fr The potential for organophosphates to negatively impact soil biomass and microbial communities runs counter to this principle. researchgate.net Research that elucidates these impacts provides a strong justification for adopting practices that build soil organic matter and enhance biodiversity.

Promoting Diversification: The use of broad-spectrum insecticides often arises in simplified, monoculture systems that are vulnerable to pest outbreaks. agroeco.org Agroecological research demonstrates that increasing plant diversity within and around fields can enhance natural pest control, reducing the need for chemical interventions. nih.gov Therefore, the legacy of chemicals like this compound helps make the case for research into diversified farming systems, such as polycultures and agroforestry.

Future research directions in this context should not focus on reviving this compound but on using the knowledge of its limitations to support the transition toward more sustainable and resilient agroecosystems.

Translational Research from Laboratory to Field Applications of this compound Knowledge

Translational research is the process of applying discoveries generated in the laboratory to solve practical problems in the real world. taylorfrancis.comoapi.int For an obsolete pesticide like this compound, translational research does not aim to improve its application but rather to translate knowledge about it into better environmental protection and regulatory science.

Key Translational Applications:

Improving Environmental Risk Assessment (ERA): Laboratory-derived data on the environmental fate (e.g., soil half-life, mobility) and ecotoxicity of a pesticide are the building blocks of risk assessment models. epa.gov If the data gaps for this compound were filled (as discussed in 9.1), this information could be translated into predictive models that estimate its concentration in soil and water under various field conditions and assess the risk to aquatic and terrestrial ecosystems. europa.euhse.gov.uk

Informing Regulatory Decisions: A comprehensive understanding of the risks associated with a legacy chemical like this compound provides a valuable historical benchmark. This knowledge can be translated into more robust regulatory frameworks for new pesticides, ensuring that comprehensive data packages on environmental fate, metabolite toxicity, and ecotoxicological impacts are required before a new product is approved.

Developing Mitigation Strategies: While this compound is not in wide use, understanding its persistence and mobility can help in designing remediation strategies for any sites that may have historical contamination.

Ultimately, the most important field application of this compound knowledge is educational. By studying the full lifecycle and impact of such older chemicals, we can translate scientific findings into better agricultural practices and stronger environmental policies for the future.

Q & A

Q. How to formulate a hypothesis-driven study on this compound’ role in resistance development in pest populations?

- Methodological Answer :

Hypothesis : "Chronic sublethal this compound exposure selects for metabolic resistance genes in Leptinotarsa decemlineata."

Design : Compare resistant vs. susceptible strains via RNA-seq and CRISPR-Cas9 knockouts of candidate genes (e.g., cytochrome P450s).

Validation : Cross-reference with genomic databases (e.g., NCBI) and conduct fitness-cost assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.